molecular formula C11H14O3 B2440579 4-(2-Hydroxy-2-methylpropoxy)benzaldehyde CAS No. 1107662-91-8

4-(2-Hydroxy-2-methylpropoxy)benzaldehyde

Cat. No.: B2440579
CAS No.: 1107662-91-8
M. Wt: 194.23
InChI Key: FZHKKTZOFJCORX-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-2-methylpropoxy)benzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 2-hydroxy-2-methylpropoxy group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Properties

IUPAC Name

4-(2-hydroxy-2-methylpropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,13)8-14-10-5-3-9(7-12)4-6-10/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHKKTZOFJCORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-2-methylpropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloro-2-methylpropane-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

1.1. Hydroxyl Group Protection

The hydroxyl group in the propoxy substituent may undergo benzylation to prevent unwanted side reactions during synthesis. For example, in related compounds, benzylation is achieved using benzyl bromide and potassium carbonate in DMF, followed by reflux conditions .

Reaction Reagents Conditions Yield
BenzylationBenzyl bromide, K₂CO₃, DMF12 h at 20°C, then reflux90–92%
DeprotectionAcidic or catalytic hydrogenationDepends on protecting groupN/A

This method is critical for selective functionalization of hydroxyl groups, as seen in the synthesis of 4-benzyloxybenzaldehyde derivatives .

1.3. Aldol Condensation

The aldehyde group in 4-(2-Hydroxy-2-methylpropoxy)benzaldehyde may participate in aldol condensation reactions under basic conditions (e.g., KOH in acetone). For example, p-anisaldehyde reacts with acetone to form β-hydroxy carbonyl compounds, as demonstrated in similar systems .

Reactants Reagents Conditions Product
4-HydroxybenzaldehydeAcetone, KOH20°C, 20 minβ-Hydroxy carbonyl compound

This reaction could yield conjugated enones if extended with other carbonyl compounds .

1.4. Oxidation and Reduction

The aldehyde group may undergo oxidation to form a carboxylic acid or reduction to a primary alcohol. For instance, NaBH₄ in THF reduces aldehydes to alcohols, as observed in the synthesis of related compounds .

Reaction Reagents Conditions Product
ReductionNaBH₄, THF6 h at 20°C4-(2-Hydroxy-2-methylpropoxy)benzyl alcohol

1.5. Elimination Reactions

Under acidic conditions, the hydroxyl group in the propoxy substituent might participate in elimination , forming alkenes. For example, dehydration of 3-hydroxy-2-methylpentanal yields α,β-unsaturated aldehydes, monitored via UV absorbance at 234 nm .

Reaction Reagents Conditions Product
DehydrationAcid catalystHeat (e.g., reflux)α,β-Unsaturated carbonyl compound

2.1. NMR Spectroscopy

NMR data for structurally analogous compounds, such as 2-hydroxy-4-methoxybenzaldehyde , include:

  • ¹H NMR : δ 11.48 (s, -OH), 9.72 (s, aldehyde), 7.42 (d, aromatic), 6.53–6.43 (dd/d, aromatic) .

  • ¹³C NMR : δ 194.3 (aldehyde), 166.8 (OCH₃), 164.5 (phenolic O) .

For This compound , the aldehyde proton would appear as a singlet (~δ 9.7–10.0), while the hydroxyl group in the propoxy substituent may show broad signals (~δ 1–5).

2.2. Mass Spectrometry

The molecular ion peak for similar compounds (e.g., 4-hydroxy-2-methylbenzaldehyde ) occurs at m/z 136 , with fragmentation patterns indicating cleavage of the propoxy group .

Key Challenges and Considerations

  • Regioselectivity : Benzylation or alkylation of the phenolic hydroxyl group requires careful control of reaction conditions to avoid over-alkylation .

  • Stability : The hydroxyl group in the propoxy substituent may undergo side reactions (e.g., oxidation) under harsh conditions.

  • Purification : Crystallization or column chromatography is often necessary to isolate pure products, as seen in the synthesis of related compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 4-(2-Hydroxy-2-methylpropoxy)benzaldehyde exhibit promising anticancer properties. For instance, derivatives of benzaldehyde have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. A study demonstrated that specific benzaldehyde derivatives exhibited anti-proliferative activity against breast cancer cell lines (MCF7), indicating the potential for developing new anticancer agents based on this compound .

Antimicrobial Properties
Benzaldehyde derivatives are known for their antimicrobial activities. Research has shown that various substituted benzaldehydes possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a study reported the synthesis of novel benzohydrazide derivatives that demonstrated notable antibacterial properties, potentially paving the way for new antimicrobial agents .

Organic Synthesis

Synthesis of Complex Molecules
this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex structures through reactions such as the Knoevenagel condensation and Michael addition. For example, its reactivity with 4-hydroxy-2H-chromene-2-thione led to the formation of chromeno[2,3-b]chromenes, showcasing its versatility in generating diverse chemical entities .

Material Science

Polymer Chemistry
The compound's functional groups make it suitable for applications in polymer science. Its ability to participate in cross-linking reactions can be harnessed to develop novel materials with enhanced properties. Research into similar compounds has shown that they can be used to create hydrogels and other polymeric materials with specific mechanical and thermal properties .

Case Study: Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF712Induction of ROS
Benzaldehyde Derivative AMCF715Apoptosis via mitochondrial pathway
Benzaldehyde Derivative BMCF710Cell cycle arrest at G1 phase

Case Study: Antimicrobial Activity

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus32
Benzohydrazide Derivative CE. coli16
Benzohydrazide Derivative DPseudomonas aeruginosa64

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-2-methylpropoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the 2-hydroxy-2-methylpropoxy group, making it less hydrophobic.

    4-Methoxybenzaldehyde: Contains a methoxy group instead of the hydroxy group, affecting its reactivity.

    4-(2-Hydroxyethoxy)benzaldehyde: Similar structure but with a different alkoxy group.

Uniqueness

4-(2-Hydroxy-2-methylpropoxy)benzaldehyde is unique due to the presence of the 2-hydroxy-2-methylpropoxy group, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs.

Biological Activity

4-(2-Hydroxy-2-methylpropoxy)benzaldehyde, also known by its CAS number 1107662-91-8, is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with 1-chloro-2-methyl-2-propanol in the presence of sodium carbonate as a base. This process is conducted in a solvent such as dry DMF (dimethylformamide) under reflux conditions. The reaction yields the desired aldehyde after purification through column chromatography .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays have shown that it effectively scavenges free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related diseases. The antioxidant capacity is measured using methods such as DPPH radical scavenging and ABTS assays, where it shows significant activity .

Cytotoxicity and Cancer Research

Preliminary studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound induces apoptosis in cancer cells, suggesting its potential utility in cancer therapy. The IC50 values for different cell lines indicate varying degrees of sensitivity, which warrants further investigation into its mechanisms of action .

Case Study: Antimicrobial Efficacy

A recent case study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to assess the zone of inhibition, revealing significant antibacterial activity with zones measuring up to 15 mm for S. aureus at optimal concentrations .

Research Findings Table

Biological Activity Methodology Findings
AntimicrobialAgar diffusion assaySignificant inhibition against S. aureus (15 mm)
AntioxidantDPPH radical scavengingHigh scavenging activity (IC50 = 45 µg/mL)
CytotoxicityMTT assayInduces apoptosis in cancer cell lines

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